

# Menthyl Acetate: A Comprehensive Technical Guide to its Chemical Identity

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## Compound of Interest

Compound Name: Menthyl acetate

CAS No.: 2230-87-7

Cat. No.: B1630863

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## Introduction

**Menthyl acetate**, a monoterpene ester, is a key component in the flavor and fragrance industries, prized for its characteristic minty and fruity aroma. It is the ester formed from the reaction of menthol and acetic acid. Beyond its sensory applications, **menthyl acetate** and its various isomers are of significant interest to researchers in drug development and chemical synthesis for their potential therapeutic properties and as chiral auxiliaries. Understanding the precise chemical identity of **menthyl acetate**, including its various isomeric forms, is fundamental for accurate experimental design, regulatory compliance, and the successful application of this compound in research and development. This guide provides an in-depth overview of the essential chemical identifiers of **menthyl acetate**, focusing on its Chemical Abstracts Service (CAS) numbers and molecular weight.

## The Significance of Isomerism in Menthyl Acetate

**Menthyl acetate** can exist in several stereoisomeric forms due to the presence of chiral centers in the menthol backbone. The spatial arrangement of the methyl and isopropyl groups

on the cyclohexane ring gives rise to different isomers, each with unique physical and biological properties. The most common and commercially significant isomers are **l-menthyl acetate** (the naturally occurring form) and racemic **menthyl acetate** (a mixture of enantiomers). The specific isomer used in a study or formulation is critical, as different isomers can exhibit distinct pharmacological effects and sensory profiles. Therefore, the accurate identification of the specific isomer through its CAS number is paramount.

## Core Chemical Identifiers: CAS Number and Molecular Weight

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases. The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations.

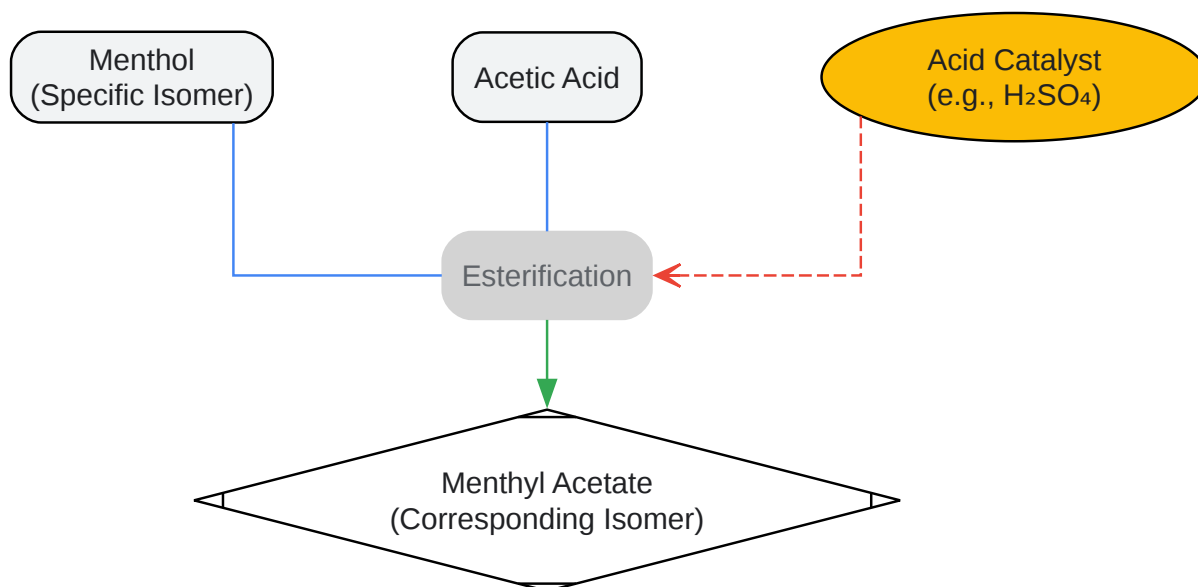
Below is a summary of the CAS numbers and molecular weights for the most common forms of **menthyl acetate**:

Chemical Name	Synonym(s)	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
l-Menthyl acetate	(-)-Menthyl acetate, (1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl acetate	2623-23-6[1][2][3][4][5]	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub> [2][4][6]	198.30[5][7][8]
dl-Menthyl acetate	(±)-Menthyl acetate, Menthyl acetate racemic	89-48-5, 16409-45-3[3][9][10][11]	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub> [7][8][10]	198.30[7][8]
Menthyl acetate (isomer unspecified)	p-Menth-3-yl acetate	89-48-5[9][10][12]	C <sub>12</sub> H <sub>22</sub> O <sub>2</sub> [12]	198.3019[12]

It is crucial for researchers to note that the CAS number 89-48-5 is sometimes used to refer to the racemic mixture, but can also be used more generally for **menthyl acetate** where the stereochemistry is not specified.<sup>[9][10][12]</sup> To ensure the highest level of experimental reproducibility and accuracy, it is best practice to use the most specific CAS number available for the isomer of interest.

## Synthesis of Menthyl Acetate: An Overview

**Menthyl acetate** is synthesized through the esterification of menthol with acetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid. The choice of the menthol isomer will determine the resulting **menthyl acetate** isomer.



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Caption: Fischer esterification of menthol and acetic acid.

## Experimental Protocols: Verification of Chemical Identity

Ensuring the identity and purity of **menthyl acetate** in a research setting is critical. The following is a generalized workflow for the verification of **menthyl acetate**.

Step-by-Step Methodology for Identity Confirmation:

- Procurement and Documentation:
  - Obtain **menthyl acetate** from a reputable supplier.
  - Record the manufacturer, lot number, and the CAS number provided on the container and the certificate of analysis (CoA).
- Physical Characterization:
  - Observe the physical state (typically a colorless liquid) and odor (characteristic minty aroma).[9]
  - Measure the refractive index using a refractometer and compare it to the literature value for the specific isomer (e.g.,  $n_{20/D} \approx 1.447$  for l-**menthyl acetate**).[4][5]
- Spectroscopic Analysis:
  - Nuclear Magnetic Resonance (NMR) Spectroscopy:
    - Dissolve a small sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
    - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
    - Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure of **menthyl acetate**. The spectra should be consistent with the expected structure and the specific isomer.
  - Infrared (IR) Spectroscopy:
    - Acquire an IR spectrum of the neat liquid.
    - Identify the characteristic ester carbonyl ( $\text{C}=\text{O}$ ) stretch at approximately  $1735\text{ cm}^{-1}$  and the C-O stretch.
- Chromatographic Purity Assessment:
  - Gas Chromatography (GC):

- Select an appropriate GC column (e.g., a non-polar or medium-polarity column).
- Develop a suitable temperature program to separate **menthyl acetate** from any impurities or other isomers.
- Determine the purity of the sample by calculating the peak area percentage. For chiral analysis, a chiral GC column is necessary to separate enantiomers.

## Conclusion

A meticulous approach to the identification and characterization of **menthyl acetate** is fundamental for any scientific endeavor. The CAS number serves as the primary identifier to distinguish between its various isomers, while the molecular weight is essential for quantitative experiments. By employing the verification protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

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